An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Introduction: A Versatile Chiral Building Block
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, often referred to as (R)-(+)-glyceraldehyde acetonide, is a pivotal chiral starting material in synthetic organic chemistry.[1] Its unique structural features, combining a protected diol in a dioxolane ring with a reactive aldehyde functional group, make it an invaluable precursor for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[2] The enantiomeric purity of this compound is critical for controlling the stereochemistry of subsequent reaction products, a paramount consideration in drug development where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.[2] This guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, offering insights for researchers and drug development professionals to effectively handle, characterize, and utilize this important chemical entity.
Molecular Structure and Core Identifiers
The structural integrity of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is the foundation of its chemical reactivity and physical behavior. Understanding its key identifiers is crucial for accurate documentation and sourcing.
Caption: Molecular Structure of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| CAS Number | 15186-48-8 | [3][4] |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | [5][6] |
| InChI Key | YSGPYVWACGYQDJ-YFKPBYRVSA-N | [3][5] |
| Canonical SMILES | CC1(OCC(O1)C=O)C | [5] |
Key Physical Properties: A Quantitative Overview
The physical properties of a compound are critical for its practical application, influencing everything from reaction setup and purification to storage and safety protocols.
Table 2: Physical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to pale yellow oily liquid | Ambient | [3][5] |
| Boiling Point | 139 °C | at 1 atm (lit.) | [3][5] |
| Density | 1.045 g/mL | at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.454 | at 20 °C (lit.) | [3] |
| Optical Activity ([α]22/D) | +53.8° | c = 2 in chloroform | [3] |
| Flash Point | 62 °C (143.6 °F) | closed cup | [5] |
| Solubility | Difficult to mix with water | - | [3] |
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is a cornerstone of chemical characterization. Below are step-by-step methodologies for key properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, along with the scientific rationale behind the procedural choices.
Determination of Boiling Point
The boiling point is a fundamental property that informs distillation-based purification strategies and provides an indication of a substance's volatility.
Protocol:
-
Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure accurate temperature reading of the vapor.
-
Sample Preparation: Place a small volume (e.g., 2-3 mL) of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and a boiling chip into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle or oil bath.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at 1 atm (760 mmHg), a pressure correction using a nomograph is necessary for a standardized boiling point.
Causality: This method directly measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The use of a micro-distillation setup is ideal for conserving valuable chiral samples.
Measurement of Density
Density is a crucial property for converting between mass and volume, essential for accurate reagent measurement in synthesis.
Protocol:
-
Pycnometer Calibration: Clean and dry a pycnometer of known volume. Record its empty weight.
-
Water Measurement: Fill the pycnometer with deionized water at a known temperature (e.g., 25 °C) and weigh it. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde at the same temperature and weigh it.
-
Calculation: Subtract the empty weight of the pycnometer from the weight of the filled pycnometer to get the mass of the sample. Divide the mass by the calibrated volume to determine the density.
Causality: The pycnometer method provides a highly accurate and reproducible measurement of density by precisely determining the mass of a known volume of the liquid.
Refractive Index Determination
The refractive index is a characteristic property that is highly sensitive to purity. It is a rapid and non-destructive method for assessing the identity and purity of a sample.
Protocol:
-
Instrument Calibration: Calibrate a refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to equilibrate to 20 °C.
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.
Causality: This technique measures the bending of light as it passes from air into the liquid sample. The extent of this bending is a unique property of the substance and is directly related to its composition.
Caption: Workflow for the experimental determination of key physical properties.
Handling, Storage, and Safety Considerations
Proper handling and storage are essential for maintaining the integrity of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and ensuring laboratory safety.
-
Storage: The compound should be stored at -20°C to maintain its stability.[3] It is important to keep the container tightly closed in a dry and well-ventilated place.[7]
-
Stability: This compound is stable under recommended storage conditions.[7] However, as an aldehyde, it may be susceptible to oxidation over time.
-
Safety: 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a combustible liquid. It is advisable to keep it away from heat and open flames. Standard personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. In case of eye contact, rinse cautiously with water for several minutes.
Applications in Drug Development and Organic Synthesis
The physical properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde directly impact its utility in various synthetic transformations. Its liquid state at room temperature facilitates easy handling and measurement for reactions. Its boiling point allows for purification by distillation.
This versatile reactant is involved in a multitude of organic reactions, including:
-
Hosomi-Sakurai reactions[3]
These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.
Conclusion
A thorough understanding of the physical properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is indispensable for its effective and safe use in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists working with this important chiral building block, enabling them to proceed with confidence in their synthetic endeavors.
References
-
(4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. PubChem. [Link]
-
1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)-. Cheméo. [Link]
-
1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)-. NIST WebBook. [Link]
Sources
- 1. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]
- 2. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]
- 3. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS#: 15186-48-8 [chemicalbook.com]
- 4. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 15186-48-8 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | C6H10O3 | CID 11105390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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